2-(4-Bromopyridin-2-YL)ethanol
Description
2-(4-Bromopyridin-2-YL)ethanol is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C7H8BrNO and a molecular weight of 200.05 g/mol. This compound is used in various scientific research applications due to its unique properties and reactivity.
Properties
IUPAC Name |
2-(4-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVIXZARNNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628581 | |
| Record name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98280-12-7 | |
| Record name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromopyridin-2-YL)ethanol can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 2-(4-Bromopyridin-2-YL)acetaldehyde.
Reduction: 2-(4-Bromopyridin-2-YL)ethane.
Substitution: 2-(4-Aminopyridin-2-YL)ethanol.
Scientific Research Applications
2-(4-Bromopyridin-2-YL)ethanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: In the development of new materials and as an intermediate in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromopyridin-2-YL)acetic Acid
- 4-(2,5-Dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole
- 4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic Acid
Uniqueness
2-(4-Bromopyridin-2-YL)ethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research. Its ability to undergo various transformations and its reactivity with different reagents make it a valuable tool in the synthesis of complex molecules and the study of biological systems.
Biological Activity
2-(4-Bromopyridin-2-YL)ethanol is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom on the pyridine ring and an ethanol group, is part of a broader class of pyridine derivatives that have been explored for various therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This structure highlights the functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyridine derivatives found that compounds with similar structures displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing halogen substitutions, like bromine, were particularly effective, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anti-Thrombolytic Activity
In addition to its antimicrobial effects, this compound has been studied for anti-thrombolytic properties. A related compound in a study exhibited a high percentage lysis value against clot formation, suggesting that similar derivatives may possess the ability to inhibit thrombus development, which could be beneficial in cardiovascular therapies .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom in the pyridine ring enhances reactivity and facilitates π-π stacking interactions with aromatic residues in target proteins. Additionally, the ethanol group can participate in hydrogen bonding, further influencing the binding affinity and efficacy of the compound .
Case Studies
- Antibacterial Efficacy : A comparative analysis involving several pyridine derivatives demonstrated that those with halogen substitutions showed enhanced antibacterial activity. For example, compounds with bromine consistently outperformed their non-halogenated counterparts in inhibiting bacterial growth.
- Thrombolytic Activity : In a study assessing various pyridine derivatives for their anti-thrombolytic potential, it was found that compounds with dual halogen substitutions exhibited higher activity levels compared to those with single substitutions or none at all.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
